
2-Benzoyl-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoyl-1,3-dithiane is an organic compound with the molecular formula C11H12OS2. It is a derivative of 1,3-dithiane, where a benzoyl group is attached to the second carbon of the dithiane ring. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Benzoyl-1,3-dithiane can be synthesized through the reaction of 1,3-propane-dithiol with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an inert solvent like dichloromethane at room temperature. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the simplicity of the reaction setup .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzoyl-1,3-dithiane undergoes various chemical reactions, including:
Substitution: The dithiane ring can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted dithianes.
Wissenschaftliche Forschungsanwendungen
2-Benzoyl-1,3-dithiane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Benzoyl-1,3-dithiane primarily involves its ability to act as a nucleophile in various organic reactions. The sulfur atoms in the dithiane ring can stabilize negative charges, making the compound an effective nucleophile. This property is exploited in the Corey-Seebach reaction, where the dithiane acts as an acyl anion equivalent, facilitating the formation of carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiane: A parent compound of 2-Benzoyl-1,3-dithiane, used as a protecting group for carbonyl compounds.
1,4-Dithiane: Another dithiane derivative with different reactivity and applications.
2-Methyl-1,3-dithiane: Similar in structure but with a methyl group instead of a benzoyl group.
Uniqueness: this compound is unique due to the presence of the benzoyl group, which imparts distinct reactivity and stability compared to other dithiane derivatives. This makes it particularly useful in specific synthetic applications where the benzoyl group can participate in further chemical transformations .
Eigenschaften
CAS-Nummer |
21504-07-4 |
|---|---|
Molekularformel |
C11H12OS2 |
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
1,3-dithian-2-yl(phenyl)methanone |
InChI |
InChI=1S/C11H12OS2/c12-10(9-5-2-1-3-6-9)11-13-7-4-8-14-11/h1-3,5-6,11H,4,7-8H2 |
InChI-Schlüssel |
UUTGHMJIZSVFHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(SC1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


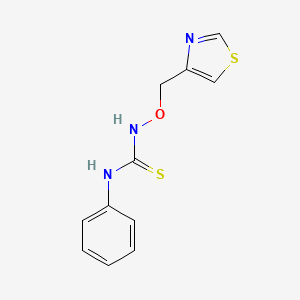
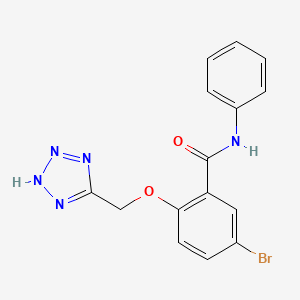

![[(Diethoxymethoxy)methyl]benzene](/img/structure/B14702452.png)
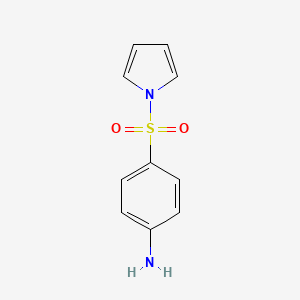

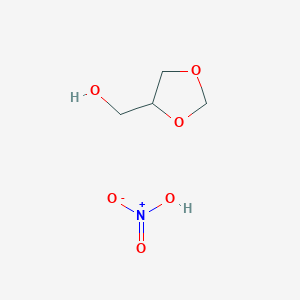
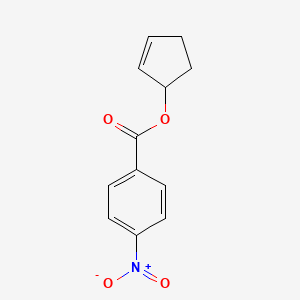

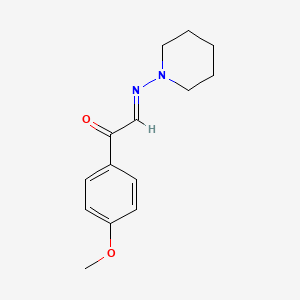
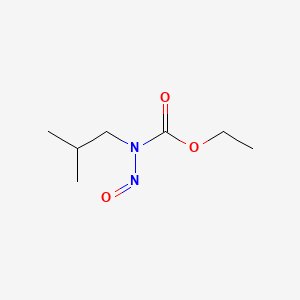

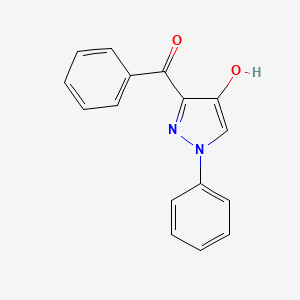
![3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione](/img/structure/B14702519.png)
